![molecular formula C11H9FN2O3 B1311033 3-[3-(4-氟苯基)-1,2,4-噁二唑-5-基]丙酸 CAS No. 500025-07-0](/img/structure/B1311033.png)

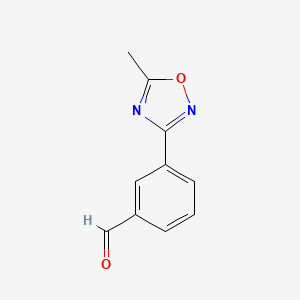

3-[3-(4-氟苯基)-1,2,4-噁二唑-5-基]丙酸

描述

The compound 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of a 4-fluorophenyl group suggests that the compound may exhibit certain electron-withdrawing properties due to the fluorine atom, which could influence its biological activity and chemical behavior.

Synthesis Analysis

The synthesis of related 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids has been reported to be improved by using microwave-mediated synthesis from arylamidoximes and succinic anhydride. This method is described as quick, eco-friendly, and cost-effective, providing good yields within 2-3 minutes and simplifying the previously complicated purification process .

Molecular Structure Analysis

While the specific molecular structure of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is not detailed in the provided papers, related compounds have been characterized by various spectroscopic methods such as NMR, IR, and Mass spectral studies. Single crystal X-ray diffraction studies have been used to confirm the structure of a similar compound, indicating that these methods are suitable for determining the molecular structure of such oxadiazole derivatives .

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives can be influenced by the substituents on the phenyl ring. For instance, electron-withdrawing substituents, except for the fluorine atom, have been associated with strong larvicidal activity against Aedes aegypti larvae. This suggests that the electronic nature of the substituents can significantly affect the chemical reactions and biological interactions of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid and its derivatives can be inferred from related studies. These compounds have shown larvicidal and fungal growth inhibitory properties, indicating their potential as bioactive molecules. The presence of the fluorine atom might affect the lipophilicity and overall physicochemical profile of the compound, which could be relevant for its biological activity . Additionally, the spectral properties of oxadiazole derivatives have been studied, revealing that the absorption and fluorescence spectra can be significantly shifted in acidic media due to the formation of conjugate acid forms .

科学研究应用

1. 放射性药物开发

3-((2-氟-4-(5-(2'-甲基-2-(三氟甲基)-[1,1'-联苯]-4-基)-1,2,4-噁二唑-3-基)苯基) (甲基-11C)氨基)丙酸([11C]CS1P1),是3-[3-(4-氟苯基)-1,2,4-噁二唑-5-基]丙酸的衍生物,用于在cGMP条件下PET成像鞘氨醇-1磷酸受体1(S1P1)。这在临床环境中研究炎症性疾病,包括多发性硬化症,具有应用(Luo et al., 2019)。

2. 噁二唑类化合物的合成和生物评价

基于β-芳酰基丙酸的1,3,4-噁二唑类化合物,与3-[3-(4-氟苯基)-1,2,4-噁二唑-5-基]丙酸相关,被合成并评估其抗炎和抗菌性能。这些化合物在卡拉胶诱导的大鼠爪水肿试验等测试中表现出显著的抗炎活性,突显了它们在潜在治疗应用中的潜力(Husain et al., 2009)。

3. 新型吲哚基噁二唑杂环骨架

一项研究合成了新型吲哚基噁二唑杂环骨架,含有N-(取代苯基)丁酰胺,源自4-(1H-吲哚-3-基)丁酸,与3-[3-(4-氟苯基)-1,2,4-噁二唑-5-基]丙酸在结构上相似。这些化合物是尿酶酶的有效抑制剂,展示了它们在药物设计中作为治疗剂的潜力(Nazir et al., 2018)。

4. 聚(1,3,4-噁二唑-芳基醚)嵌入金属酞菁

合成了含有来自2,5-双(4-氟苯基)-1,3,4-噁二唑的羧酸基的聚(1,3,4-噁二唑-芳基醚)。这项研究突显了这些材料在高介电、光活性和电活性应用中的潜力,因为它们具有增强的热稳定性和聚合物与嵌入的大环之间有效的电子通信(Pradeep et al., 2013)。

属性

IUPAC Name |

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c12-8-3-1-7(2-4-8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMRHSFCLPSTJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427857 | |

| Record name | 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid | |

CAS RN |

500025-07-0 | |

| Record name | 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)

![[5-(2-Furyl)isoxazol-3-yl]methylamine](/img/structure/B1310981.png)